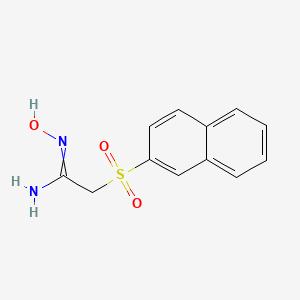

Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)-

Overview

Description

Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it an attractive candidate for use in various research fields.

Scientific Research Applications

Synthesis and Metal Complexation

The synthesis of Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)-, and its complexation with metal ions represent a significant area of study. A novel vic-dioxime ligand derived from this compound has been synthesized, showing potential for complexation with various transition metal ions. This complexation leads to structures confirmed by spectral data and elemental analysis, indicating the ligand's bidentate nature and its potential for forming 1:1 and 2:1 complexes with metals like Cu(II), Ni(II), Zn(II), and Cd(II). These complexes have been explored for their antimicrobial activity against fungi and other microorganisms, suggesting applications in the development of new antimicrobial agents (Kurtoglu, et al., 2008).

Interaction with DNA

Further research into the DNA-binding properties of Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)-derived compounds has revealed their potential in the field of medicinal chemistry. These studies have shown that certain derivatives exhibit strong intercalation with DNA, demonstrating significant binding affinities towards both calf thymus DNA and G-quadruplex DNA. This interaction suggests the potential for these compounds to be developed as ligands for therapeutic purposes, targeting DNA for the treatment of various diseases (Wei, et al., 2013).

Potential in Organic Electronics

The incorporation of Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- into naphthalene diimide (NDI) derivatives has also been explored for applications in organic electronics. NDI derivatives have been studied for their potential use in organic field-effect transistors (OFETs), with modifications in the molecular structure leading to variations in electron mobility and polymer crystallinity. This research demonstrates the possibility of using Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- derivatives to develop new materials for electronic devices, highlighting the compound's versatility and potential for innovation in material science (Durban, et al., 2010).

Properties

IUPAC Name |

N'-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-12(14-15)8-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEGNNHPKGSZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2968246.png)

![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)

![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)

![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B2968261.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)